- Molecular Formula:
- C33H35F4N3O2
- Molecular Weight:
- 581.6 g/mol
Description
Avacopan is a Complement 5a Receptor Antagonist. The mechanism of action of avacopan is as a Complement 5a Receptor Antagonist, and Cytochrome P450 3A4 Inhibitor.
Avacopan is an orally available, complement factor 5a receptor antagonist that is used to treat adults with severe antineutrophil cytoplasmic autoantibody-associated vasculitis. Avacopan is associated with an appreciable rate of serum aminotransferase elevations during therapy and has been linked to rare instances of clinically apparent liver injury with jaundice.
AVACOPAN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and has 5 approved and 4 investigational indications.
a C5aR inhibito">
Anti-neutrophil cytoplasmic (auto)antibody (ANCA)-associated vasculitis (AAV) is a rare (estimated incidence of 3 cases per 100,000 per year) form of "pauci-immune" systemic small-vessel vasculitis typified by t...